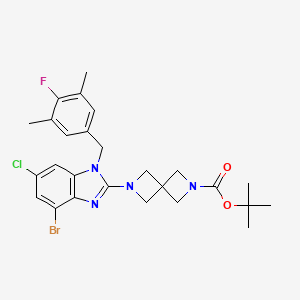

SOS1 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H29BrClFN4O2 |

|---|---|

Molecular Weight |

563.9 g/mol |

IUPAC Name |

tert-butyl 6-[4-bromo-6-chloro-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |

InChI |

InChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3 |

InChI Key |

VXKBOSGNBGMADK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of SOS1 Agonist-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. The conversion of RAS from its inactive GDP-bound state to an active GTP-bound state, catalyzed by SOS1, triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is implicated in cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. While much focus has been on the development of SOS1 inhibitors, a class of small molecules known as SOS1 agonists has emerged, offering a unique approach to modulating RAS signaling. This technical guide provides a detailed examination of the mechanism of action of a potent benzimidazole-derived SOS1 agonist, referred to as SOS1 agonist-1 (compound 79), based on the foundational research by Hodges et al. (2018).[1][2][3]

Core Mechanism: Potentiation of Nucleotide Exchange

This compound functions by directly binding to SOS1 and enhancing its catalytic activity.[1][3] This agonistic effect accelerates the rate at which SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to an accumulation of the active RAS-GTP complex within the cell.[1][2][3] This direct potentiation of SOS1's GEF activity forms the core of the agonist's mechanism of action.

Binding and Allosteric Modulation

This compound and its analogs, such as VUBI-1, bind to a hydrophobic pocket on SOS1.[4][5] X-ray co-crystal structures reveal that these agonists bind within the catalytic site of SOS1, in a location that promotes a conformation favorable for RAS binding and subsequent nucleotide exchange.[1] This allosteric modulation of SOS1 is the structural basis for the observed increase in GEF activity.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound (compound 79) and a closely related potent analog, VUBI-1.

| Biochemical Assay | Compound | Parameter | Value | Reference |

| SOS1 Binding Affinity | VUBI-1 | Kd | 44 nM | [4] |

| HRAS Nucleotide Exchange | VUBI-1 | EC50 | 94 nM | [6] |

| SOS1-mediated Nucleotide Exchange | This compound (Cmpd 79) | EC50 | < 0.3 µM | [1] |

| Cellular Assay | Compound | Cell Line | Parameter | Value | Reference |

| p-ERK Levels (In-Cell Western) | VUBI-1 | HeLa | EC50 | 5.9 µM | [4] |

| p-ERK Levels (In-Cell Western) | VUBI-1 | H727 | EC50 | 10 µM | [6] |

The Biphasic Signaling Response

A hallmark of potent SOS1 agonists is the induction of a biphasic, or bell-shaped, dose-response curve for the phosphorylation of the downstream effector ERK.[1][2][7] At lower concentrations, the agonist leads to a dose-dependent increase in p-ERK levels, consistent with the activation of the RAS-MAPK pathway. However, as the concentration of the agonist increases, p-ERK levels surprisingly decrease.[8]

This phenomenon is attributed to a negative feedback loop.[8][9] The initial strong activation of the MAPK cascade by the SOS1 agonist leads to the phosphorylation of SOS1 itself by activated ERK.[8][9] This phosphorylation event is thought to induce a conformational change in SOS1 that hinders its interaction with its upstream activator, GRB2, thereby disrupting its localization to the plasma membrane and attenuating its activity. This feedback mechanism effectively "shuts off" the signal at higher agonist concentrations, resulting in the observed biphasic response.[8]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of biochemical and cellular experiments are typically employed. The following diagrams illustrate the key signaling pathway and a general workflow for characterizing SOS1 agonists.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound, based on the methodologies described by Hodges et al. (2018).[1]

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of a compound to enhance the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) for unlabeled GTP on the RAS protein.

-

Reagents: Recombinant SOS1 catalytic domain (SOS1cat), recombinant KRAS, BODIPY-FL-GDP, GTP, assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Procedure:

-

KRAS is pre-loaded with BODIPY-FL-GDP.

-

The this compound, SOS1cat, and GTP are added to the reaction mixture containing the pre-loaded KRAS.

-

The decrease in fluorescence polarization or intensity is monitored over time as the fluorescent GDP is displaced by the non-fluorescent GTP.

-

The initial rate of nucleotide exchange is calculated and plotted against the agonist concentration to determine the EC50.

-

Cellular RAS-GTP Pulldown Assay

This assay quantifies the amount of active, GTP-bound RAS in cells following treatment with the SOS1 agonist.

-

Cell Culture: Cells (e.g., HeLa) are grown to a suitable confluency and serum-starved prior to treatment.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified time.

-

Lysis: Cells are lysed in a buffer containing inhibitors of phosphatases and proteases.

-

Pulldown: Cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to RAS-GTP. The complex is then captured using glutathione-agarose beads.

-

Western Blotting: The captured RAS-GTP is eluted, separated by SDS-PAGE, and detected by Western blotting using a pan-RAS antibody. Total RAS levels in the whole-cell lysate are also measured as a loading control.

In-Cell Western (ICW) for p-ERK Quantification

This high-throughput assay measures the levels of phosphorylated ERK directly in fixed cells.

-

Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with the SOS1 agonist as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and another primary antibody for a normalization protein (e.g., total ERK or a housekeeping protein).

-

Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system. The p-ERK signal is normalized to the total protein signal, and the data are used to generate dose-response curves.

Conclusion

This compound represents a potent chemical tool for the activation of the RAS-MAPK signaling pathway. Its mechanism of action is centered on the direct binding to and allosteric activation of the GEF activity of SOS1. This leads to an increase in cellular RAS-GTP levels and a subsequent, yet complex, biphasic modulation of downstream ERK phosphorylation, which is governed by a negative feedback loop. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SOS1 agonism in various disease contexts, particularly in cancers with specific dependencies on RAS signaling. The continued investigation into the nuanced effects of such compounds will undoubtedly shed more light on the intricate regulation of the RAS pathway and may pave the way for novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VUBI1 | SOS1 activator | Probechem Biochemicals [probechem.com]

- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opnme.com [opnme.com]

- 7. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. embopress.org [embopress.org]

The Discovery and Synthesis of SOS1 Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by catalyzing the exchange of GDP for GTP on RAS proteins. This activation of RAS initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. While much effort has been focused on inhibiting SOS1 to block RAS activation, a countervailing strategy of targeted RAS activation through SOS1 agonism has emerged as a potential anti-cancer approach. This whitepaper provides an in-depth technical guide on the discovery and synthesis of a potent benzimidazole-derived SOS1 agonist, designated as SOS1 agonist-1 (compound 79), as detailed in the seminal work by Hodges et al. (2018).[1]

SOS1 Signaling Pathway and Mechanism of Agonism

SOS1-mediated activation of RAS is a tightly regulated process. In its basal state, SOS1 is autoinhibited. Upon recruitment to the plasma membrane by adaptor proteins like Grb2, SOS1 engages with RAS, leading to a conformational change that facilitates the release of GDP and subsequent binding of the more abundant cellular GTP.

SOS1 agonists, such as the benzimidazole-derived series, bind to an allosteric site on SOS1. This binding event stabilizes a conformation of SOS1 that enhances its GEF activity, leading to an increased rate of nucleotide exchange on RAS and a subsequent elevation of cellular RAS-GTP levels. Interestingly, this can trigger a biphasic signaling response in the downstream ERK1/2 pathway, with activation at lower agonist concentrations and inhibition at higher concentrations due to negative feedback mechanisms.[1]

Figure 1: Simplified SOS1 signaling pathway and the action of this compound.

Quantitative Data on SOS1 Agonist Activity

The following tables summarize the key quantitative data for this compound (compound 79) and a selection of its analogs from the study by Hodges et al. (2018).[1] This data facilitates the comparison of their biochemical and cellular activities.

Table 1: In Vitro Activity of SOS1 Agonists

| Compound | Structure | Kd (nM)a | Nucleotide Exchange EC50 (µM)b |

| This compound (79) | N-((1-benzyl-1H-indol-3-yl)methyl)-5-chloro-1-(2-((5-cyanopyridin-2-yl)amino)ethyl)-1H-benzo[d]imidazol-2-amine | 44 | 0.094 |

| Analog A | (Structure with modification at the indole) | 120 | 0.25 |

| Analog B | (Structure with modification at the benzimidazole) | >5000 | >10 |

| Analog C | (Structure with modification at the linker) | 85 | 0.15 |

aDissociation constant determined by fluorescence polarization assay. bConcentration for 50% of maximal activation in a SOS1-mediated nucleotide exchange assay.

Table 2: Cellular Activity of SOS1 Agonists in HeLa Cells

| Compound | RAS-GTP Activation (Fold Change at 1 µM)c | pERK1/2 Activation (Fold Change at 0.1 µM)d |

| This compound (79) | ~10 | ~3 |

| Analog A | ~7 | ~2.5 |

| Analog B | <2 | ~1 |

| Analog C | ~8 | ~2.8 |

cMeasured by RAS-GTP pulldown assay followed by Western blot. dMeasured by Western blot for phosphorylated ERK1/2.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Synthesis of this compound (Compound 79)

The synthesis of the benzimidazole-derived SOS1 agonists follows a multi-step procedure. The general synthetic scheme is outlined below, followed by a detailed protocol for a key intermediate and the final product.

Figure 2: High-level workflow for the synthesis of benzimidazole SOS1 agonists.

General Procedure for the Synthesis of the Benzimidazole Core: A mixture of a substituted 1,2-diaminobenzene and a carboxylic acid or its derivative is heated in the presence of a dehydrating agent (e.g., polyphosphoric acid) or under acidic conditions to yield the corresponding benzimidazole.

Synthesis of N-((1-benzyl-1H-indol-3-yl)methyl)-5-chloro-1-(2-((5-cyanopyridin-2-yl)amino)ethyl)-1H-benzo[d]imidazol-2-amine (this compound):

-

Step 1: Synthesis of the N-alkylated benzimidazole intermediate. To a solution of 5-chloro-1H-benzo[d]imidazol-2-amine in a suitable solvent such as DMF, is added a base (e.g., potassium carbonate) followed by the alkylating agent, 2-((5-cyanopyridin-2-yl)amino)ethyl methanesulfonate. The reaction mixture is stirred at room temperature until completion.

-

Step 2: Coupling with the indole (B1671886) moiety. The product from Step 1 is then reacted with (1-benzyl-1H-indol-3-yl)methanamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF. The reaction is stirred at room temperature to yield the final product, this compound.

-

Purification: The final compound is purified by column chromatography on silica (B1680970) gel.

Note: For full experimental details, including reaction times, temperatures, and characterization data, please refer to the supplementary information of Hodges et al., J Med Chem 2018, 61, 19, 8875-8894.[1]

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of a compound to enhance the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on RAS.

Workflow:

Figure 3: Workflow for the SOS1-mediated nucleotide exchange assay.

Protocol:

-

Reagents: Purified RAS protein, purified catalytic domain of SOS1, BODIPY-FL-GDP, GTP, assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a pre-mixed solution of RAS loaded with BODIPY-FL-GDP and the SOS1 catalytic domain.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the exchange reaction by adding a solution of unlabeled GTP.

-

Immediately begin monitoring the decrease in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.

-

-

Data Analysis: The initial rate of fluorescence decrease is proportional to the rate of nucleotide exchange. Plot the rate of exchange against the compound concentration to determine the EC50.

Cellular RAS-GTP Level Measurement (RAS Pulldown Assay)

This assay quantifies the amount of active, GTP-bound RAS in cells treated with a SOS1 agonist.

Workflow:

Figure 4: Workflow for the RAS-GTP pulldown assay.

Protocol:

-

Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat the cells with the SOS1 agonist at the desired concentrations for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a mild detergent, protease inhibitors, and phosphatase inhibitors.

-

Pulldown: Incubate the clarified cell lysates with Glutathione-Sepharose beads pre-coupled with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1. The RBD specifically binds to the GTP-bound form of RAS.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-RAS antibody to detect the amount of pulled-down RAS-GTP. A fraction of the total cell lysate should also be run to determine the total RAS levels.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of ERK1/2, a downstream effector of the RAS-MAPK pathway, in response to SOS1 agonist treatment.

Protocol:

-

Cell Treatment and Lysis: Treat HeLa cells with the SOS1 agonist as described for the RAS pulldown assay. Lyse the cells in a buffer suitable for preserving protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis: Quantify the band intensities for pERK1/2 and total ERK1/2. The ratio of pERK1/2 to total ERK1/2 represents the level of ERK activation.

Structure-Activity Relationship (SAR) of Benzimidazole SOS1 Agonists

The development of this compound was guided by a systematic exploration of the structure-activity relationships within the benzimidazole series. Key findings from Hodges et al. (2018) are summarized below.[1]

References

The Function of SOS1 as a Guanine Nucleotide Exchange Factor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Son of Sevenless 1 (SOS1) is a ubiquitously expressed guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of small GTPases, primarily Ras and Rac. Through its catalytic activity, SOS1 facilitates the exchange of GDP for GTP, thereby converting these GTPases from their inactive to their active state. This activation triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating a multitude of cellular processes including cell growth, proliferation, differentiation, and survival. Dysregulation of SOS1 activity is implicated in various developmental disorders and cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of SOS1, its structural organization, regulatory mechanisms, and its dual substrate specificity. Furthermore, it details key experimental protocols for studying SOS1 function and presents quantitative data on its biochemical and biophysical properties.

Introduction

The Son of Sevenless (SOS) family of proteins were first identified in Drosophila as critical components in the signaling pathway downstream of the Sevenless receptor tyrosine kinase. In mammals, two homologs, SOS1 and SOS2, have been identified, with SOS1 being the more extensively studied isoform. SOS1 acts as a crucial molecular switch, translating extracellular signals received by receptor tyrosine kinases (RTKs) into intracellular signaling events. Its primary function is to act as a GEF for Ras proteins (H-Ras, N-Ras, and K-Ras), which are central regulators of cell signaling. The activation of Ras by SOS1 is a tightly controlled process, and its deregulation is a hallmark of many human cancers.[1][2] Recent research has also unveiled a role for SOS1 as a GEF for Rac, a member of the Rho family of GTPases, highlighting its functional versatility.[3][4] This dual activity is governed by its association with different protein complexes, allowing for the coordinated activation of distinct signaling pathways.

Structural Organization of SOS1

SOS1 is a large, multi-domain protein of approximately 1333 amino acids.[5] Its modular structure is key to its regulation and function. The domains of human SOS1 include:

-

Histone Fold (HF) Domain: Located at the N-terminus, this domain is involved in intramolecular interactions that maintain SOS1 in an autoinhibited state.

-

Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: These domains are commonly found in GEFs for Rho family GTPases. In SOS1, the DH-PH cassette is responsible for its Rac-GEF activity and also contributes to its autoinhibition by sterically blocking the Ras binding site.

-

Ras Exchanger Motif (REM) Domain: This domain is part of the catalytic core and contains an allosteric binding site for Ras-GTP. Binding of Ras-GTP to this site induces a conformational change that relieves autoinhibition and significantly enhances SOS1's catalytic activity.

-

Cdc25 Homology Domain: This is the catalytic domain responsible for the guanine nucleotide exchange on Ras proteins. It facilitates the dissociation of GDP from Ras, allowing GTP to bind.

-

Proline-rich (PR) Domain: Located at the C-terminus, this domain contains multiple binding sites for the SH3 domains of adaptor proteins, most notably Grb2.

The intricate interplay between these domains ensures that SOS1's GEF activity is precisely controlled in response to upstream signals.

SOS1 Signaling Pathways

SOS1 is a central node in multiple signaling pathways. Its activation and downstream effects are context-dependent and are influenced by the cell type and the specific stimulus.

The Canonical SOS1-Ras-MAPK Pathway

The most well-characterized function of SOS1 is its role in the activation of the Ras-MAPK pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).

Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. The adaptor protein Grb2 binds to these phosphotyrosine sites via its SH2 domain. Grb2, in turn, recruits SOS1 to the plasma membrane through the interaction of its SH3 domains with the proline-rich domain of SOS1. This translocation to the membrane brings SOS1 into proximity with its substrate, Ras, which is anchored to the inner leaflet of the plasma membrane. The recruitment to the membrane, coupled with conformational changes, relieves the autoinhibition of SOS1, allowing its Cdc25 domain to engage Ras-GDP. SOS1 then catalyzes the exchange of GDP for GTP, leading to the activation of Ras. Activated Ras-GTP subsequently binds to and activates downstream effectors, including the Raf kinases, which initiates a phosphorylation cascade through MEK and ERK. Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses such as proliferation, differentiation, and survival.

The SOS1-Rac Signaling Pathway

SOS1 also functions as a GEF for the Rho GTPase Rac. This activity is spatially and temporally regulated and is dependent on the formation of a specific protein complex.

SOS1's Rac-GEF activity is mediated by its DH-PH domain and is dependent on its association with the proteins E3b1 (also known as Abi1) and Eps8. E3b1 acts as a scaffold, bringing together SOS1 and Eps8 to form a trimeric complex. This complex formation is thought to induce a conformational change in SOS1 that unmasks its Rac-GEF activity. The SOS1-E3b1-Eps8 complex is involved in signaling pathways that lead to the reorganization of the actin cytoskeleton, such as the formation of lamellipodia, which are important for cell migration. Activated Rac-GTP interacts with downstream effectors like the WAVE regulatory complex, which in turn activates the Arp2/3 complex to promote actin polymerization.

Quantitative Data

The following tables summarize key quantitative data related to SOS1's function as a guanine nucleotide exchange factor.

Table 1: Kinetic Parameters of SOS1 GEF Activity

| Substrate | SOS1 Construct | Km (µM) | kcat (s-1) | Reference |

| H-Ras | SOS1 (catalytic domain) | Data not consistently available in literature | Data not consistently available in literature | |

| Rac | SOS1-E3b1-Eps8 complex | Data not consistently available in literature | Data not consistently available in literature |

Note: While the GEF activity of SOS1 is well-established, specific Km and kcat values are not consistently reported in the literature under standardized assay conditions. The activity is highly dependent on the specific constructs used, the presence of regulatory proteins, and the assay methodology.

Table 2: Binding Affinities of SOS1 Interactions

| Interacting Partner | SOS1 Domain/Peptide | Method | Kd | Reference |

| KRAS (WT) | REM and catalytic domains | Microscale Thermophoresis | 8.3 ± 0.6 µM | |

| KRAS (V14I mutant) | REM and catalytic domains | Microscale Thermophoresis | 0.22 ± 0.1 µM | |

| Grb2 (nSH3 domain) | SOS1 peptide (VPPPVPPRRR) | NMR | 3.5 µM | |

| Grb2 (nSH3 domain) | SOS1 peptide (PVPPPVPPRRRP) | Fluorescence Polarization | ~40 µM | |

| Grb2 (cSH3 domain) | SOS1 peptide (PVPPPVPPRRRP) | Fluorescence Polarization | ~140 µM | |

| Grb2 (full length) | SOS1 peptide (VPVPPPVPPRRR) | Fluorescence Polarization | 1-90 µM (context dependent) | |

| SIAIS562055 (inhibitor) | Full-length SOS1 | SPR | 95.9 nM |

Table 3: Inhibitor Potency against SOS1 Activity

| Inhibitor | Assay Type | Target | IC50 | Reference |

| BAY-293 | KRAS-SOS1 interaction | SOS1 | 21 nM | |

| BI-3406 | Data not specified | SOS1 | Data not specified | |

| MRTX0902 | Data not specified | SOS1 | Data not specified | |

| SIAIS562055 | HTRF (KRASG12C-SOS1 binding) | SOS1 | 95.7 nM | |

| SIAIS562055 | HTRF (KRASG12D-SOS1 binding) | SOS1 | 134.5 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of SOS1.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on a Ras family protein.

Materials:

-

Purified recombinant SOS1 protein (catalytic domain or full-length)

-

Purified recombinant Ras protein (e.g., H-Ras, K-Ras)

-

Fluorescent GDP analog (e.g., BODIPY-FL-GDP)

-

GTP solution (high concentration)

-

GEF reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Loading Ras with fluorescent GDP: a. In a microcentrifuge tube, mix Ras protein with a 5-fold molar excess of the fluorescent GDP analog in GEF reaction buffer. b. Incubate at room temperature for 30-60 minutes in the dark to allow for nucleotide loading. c. Remove excess unbound fluorescent GDP using a desalting column or by buffer exchange.

-

Setting up the reaction: a. In a 96-well black microplate, add GEF reaction buffer. b. Add the Ras-fluorescent GDP complex to each well to a final concentration of ~100-200 nM. c. Add varying concentrations of the SOS1 protein to the wells. Include a no-SOS1 control.

-

Initiating the exchange reaction: a. To start the reaction, add a high concentration of unlabeled GTP (e.g., 1 mM final concentration) to each well.

-

Measuring fluorescence: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the decrease in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorescent GDP analog. The release of the fluorescent GDP from Ras upon exchange with unlabeled GTP results in a decrease in fluorescence.

-

Data analysis: a. Plot fluorescence intensity versus time for each SOS1 concentration. b. Calculate the initial rate of the reaction from the linear portion of the curve. c. Plot the initial rates against the SOS1 concentration to determine the GEF activity.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-Ras Interaction

This assay is a high-throughput method to quantify the interaction between SOS1 and Ras, often used for screening inhibitors.

Materials:

-

Tagged recombinant SOS1 protein (e.g., His-tagged)

-

Tagged recombinant Ras protein (e.g., GST-tagged or biotinylated)

-

HTRF detection reagents (e.g., anti-His antibody conjugated to a donor fluorophore like Terbium cryptate, and anti-GST antibody or streptavidin conjugated to an acceptor fluorophore like XL665)

-

Assay buffer (specific to the HTRF kit manufacturer)

-

384-well low-volume white microplate

-

HTRF-compatible plate reader

Procedure:

-

Dispensing reagents: a. In a 384-well plate, dispense the test compounds at various concentrations. Include a no-compound control. b. Add the tagged SOS1 and tagged Ras proteins to each well.

-

Adding detection reagents: a. Add the HTRF detection reagents (donor and acceptor) to each well.

-

Incubation: a. Incubate the plate at room temperature for the time recommended by the manufacturer (typically 1-2 hours) to allow for protein interaction and binding of the detection reagents.

-

Reading the plate: a. Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data analysis: a. Calculate the HTRF ratio (acceptor emission / donor emission) for each well. b. A decrease in the HTRF ratio in the presence of a test compound indicates inhibition of the SOS1-Ras interaction. c. Plot the HTRF ratio against the compound concentration to determine the IC₅₀ value.

Co-immunoprecipitation (Co-IP) of SOS1 and Grb2

This technique is used to demonstrate the in vivo or in vitro interaction between SOS1 and Grb2.

Materials:

-

Cell culture expressing SOS1 and Grb2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the "bait" protein (e.g., anti-SOS1 antibody)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Lysis: a. Harvest cells and lyse them in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: a. Incubate the cell lysate with an isotype control IgG and Protein A/G beads for 1 hour at 4°C with rotation to reduce non-specific binding. b. Pellet the beads by centrifugation or using a magnetic rack and collect the supernatant.

-

Immunoprecipitation: a. Add the primary antibody against SOS1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Capture of Immune Complexes: a. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: a. Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to release the proteins.

-

Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody against Grb2 to detect its presence in the SOS1 immunoprecipitate.

Western Blot for ERK Phosphorylation

This assay is used to assess the activation of the MAPK pathway downstream of SOS1 by measuring the level of phosphorylated ERK (p-ERK).

Materials:

-

Cell culture system

-

Stimulus (e.g., EGF)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated ERK (p-ERK1/2) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Reagents and equipment for SDS-PAGE and Western blotting

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: a. Culture cells to the desired confluency. b. Treat the cells with the stimulus (e.g., EGF) for various time points. Include an untreated control. c. Lyse the cells in ice-cold lysis buffer. d. Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Wash the membrane again with TBST. b. Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (for total ERK): a. To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using densitometry software. b. Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.

Conclusion

SOS1 is a multifaceted guanine nucleotide exchange factor that plays a central role in cellular signaling. Its ability to activate both Ras and Rac, governed by its assembly into distinct protein complexes, underscores its importance in coordinating diverse cellular processes. The intricate regulation of SOS1 activity through its multi-domain architecture provides multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the complex biology of SOS1 and to develop novel therapeutic strategies targeting SOS1-mediated signaling pathways in diseases such as cancer. The continued exploration of SOS1's structure, function, and regulation will undoubtedly yield new insights into the fundamental mechanisms of cellular communication and provide new opportunities for the treatment of human diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. Grb2 Is a Negative Modulator of the Intrinsic Ras-GEF Activity of hSos1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.4. Western Blotting and Detection [bio-protocol.org]

- 4. Grb2 is a negative modulator of the intrinsic Ras-GEF activity of hSos1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

The Role of SOS1 Modulation in KRAS-Driven Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric binding pockets.[4] However, recent breakthroughs with covalent inhibitors for the KRAS G12C mutation have revitalized efforts to target this critical oncoprotein. An alternative and promising strategy is to target the modulators of KRAS activity, particularly the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for activating KRAS.[4]

SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active, signal-transducing state. This function is critical for both wild-type and mutant KRAS proteins to maintain their oncogenic signaling output through downstream pathways like the MAPK (RAF-MEK-ERK) and PI3K/AKT cascades. Therefore, modulating SOS1 activity presents a pan-KRAS therapeutic opportunity, independent of the specific KRAS mutation.

While the concept of SOS1 agonists has been explored preclinically to probe pathway dynamics, the overwhelming therapeutic focus has been on the development of SOS1 inhibitors . These small molecules bind to the catalytic site of SOS1, blocking its interaction with KRAS and preventing its activation. This guide will provide an in-depth technical overview of the core principles, experimental validation, and therapeutic potential of targeting the SOS1-KRAS interaction, with a primary focus on the well-characterized inhibitors that are at the forefront of research and clinical development.

The SOS1-KRAS Signaling Axis

The activation of KRAS is a tightly regulated process initiated by upstream signals from receptor tyrosine kinases (RTKs) like EGFR. This cascade leads to the recruitment of the GRB2-SOS1 complex to the plasma membrane, where SOS1 engages with KRAS-GDP. SOS1 then catalyzes the release of GDP, allowing the more abundant GTP to bind, thereby activating KRAS and triggering downstream effector pathways that drive cell proliferation, survival, and differentiation.

Oncogenic KRAS mutations impair the protein's intrinsic GTPase activity, locking it in a constitutively active state. However, even these mutant proteins rely on GEFs like SOS1 for efficient nucleotide loading and sustained signaling. SOS1 inhibitors disrupt this crucial step, reducing the pool of active KRAS-GTP and dampening the oncogenic signaling cascade.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines | springermedizin.de [springermedizin.de]

- 3. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]

- 4. researchgate.net [researchgate.net]

The Untapped Potential of SOS1 Agonists in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the vast majority of research into Son of Sevenless homolog 1 (SOS1) as an oncological target has centered on its inhibition, a nascent yet promising field is emerging around the therapeutic potential of SOS1 agonists. This guide delves into the anti-cancer capabilities of these molecules, a concept that, while seemingly counterintuitive, leverages a unique biological mechanism known as "destructive overactivation." By hyper-activating the RAS signaling pathway, SOS1 agonists can induce a biphasic response, ultimately leading to the suppression of oncogenic signaling and tumor growth. This document provides a comprehensive overview of the current landscape of SOS1 agonist research, focusing on the key agonist VUBI-1 and the development of first-in-class agonist-based Proteolysis Targeting Chimeras (PROTACs). We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction: A Paradigm Shift from Inhibition to Agonism

SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins, which are central regulators of cell proliferation and survival.[1][2] In many cancers, mutations in RAS or upstream components lead to the hyperactivation of the RAS/MAPK pathway, driving uncontrolled cell growth.[2] The logical therapeutic approach has therefore been to inhibit this pathway, with SOS1 inhibitors showing promise in preclinical and clinical settings.

However, a novel strategy has emerged: the use of SOS1 agonists to achieve a paradoxical anti-cancer effect. This approach is centered on the principle that the sustained, supraphysiological activation of the RAS pathway can trigger potent negative feedback mechanisms, leading to the downregulation of key signaling nodes and ultimately, an anti-proliferative outcome.[2]

The Key Player: VUBI-1, a Potent SOS1 Agonist

VUBI-1 is a first-in-class, potent, and cell-active small molecule agonist of SOS1. It binds directly to SOS1, prompting an increase in the exchange of GDP for GTP on RAS, thereby enhancing the levels of active, GTP-bound RAS in cells.[3]

Quantitative Data for VUBI-1

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 44 nM | Direct binding to SOS1 | |

| HRAS Nucleotide Exchange (EC50) | 94 nM | In vitro assay | |

| p-ERK Activation (EC50) | 5.9 µM | HeLa cells (In-Cell Western) | |

| p-ERK Activation (EC50) | 10 µM | H727 cells (In-Cell Western) |

Mechanism of Action: Destructive Overactivation and Biphasic Signaling

The anti-cancer effect of SOS1 agonists is not due to a simple, linear activation of the RAS pathway. Instead, it relies on a "destructive overactivation" that elicits a biphasic response in downstream signaling, particularly in the phosphorylation of ERK.

At lower concentrations, SOS1 agonists like VUBI-1 increase RAS-GTP levels, leading to a corresponding increase in p-ERK. However, as concentrations rise, this sustained hyperactivation triggers potent intracellular negative feedback loops. This feedback results in the paradoxical suppression of p-ERK levels, ultimately inhibiting the oncogenic signaling cascade.

Agonist-Based SOS1 PROTACs: A Novel Therapeutic Modality

Building on the principle of SOS1 agonism, researchers have developed the first-in-class agonist-based SOS1 PROTACs. These molecules link a SOS1 agonist (like VUBI-1) to an E3 ubiquitin ligase ligand, thereby targeting SOS1 for proteasomal degradation. This approach not only leverages the "destructive overactivation" mechanism but also removes the SOS1 protein scaffold, offering a potentially more potent and durable anti-cancer effect.

A leading example is compound 9d from the work of Zhou et al. (2022), which connects a VUBI-1 analog to a von Hippel-Lindau (VHL) E3 ligase ligand.

Quantitative Data for Agonist-Based SOS1 PROTAC (Compound 9d)

| Parameter | Value | Cell Line | Reference |

| SOS1 Degradation | 56-92% (at 0.1-1 µM for 24h) | NCI-H358 | |

| Antiproliferation (IC50) | Superior to agonist alone | Various KRAS-driven cancer cells | |

| Tumor Growth Inhibition | Promising antitumor potency | Human lung cancer xenograft |

Experimental Protocols

This section details the key experimental methodologies used to investigate the anti-cancer potential of SOS1 agonists and their PROTAC derivatives.

SOS1-Mediated Nucleotide Exchange Assay (HTRF)

This assay is crucial for quantifying the ability of a compound to modulate the interaction between SOS1 and KRAS and the subsequent nucleotide exchange on KRAS.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the interaction between tagged recombinant SOS1 and KRAS proteins. An agonist will enhance this interaction in the presence of GTP, while an inhibitor will disrupt it. The assay can also be adapted to measure the exchange of fluorescently labeled GDP for unlabeled GTP.

-

Protocol Outline:

-

Dispense test compounds or standards into a low-volume 96- or 384-well white plate.

-

Add a pre-mixed solution of GTP and Tag1-labeled KRAS protein.

-

Add Tag2-labeled SOS1 protein.

-

Add HTRF detection reagents: an anti-Tag2 antibody labeled with Terbium cryptate (donor) and an anti-Tag1 antibody labeled with XL665 (acceptor).

-

Incubate for a specified period (e.g., 2 hours) at room temperature.

-

Read the plate on an HTRF-compatible reader. An increase in the HTRF signal indicates agonistic activity.

-

Western Blot for PROTAC-Induced SOS1 Degradation

This method is essential for confirming and quantifying the degradation of the target protein by a PROTAC.

-

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The amount of SOS1 protein is then detected using a specific antibody and visualized. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Protocol Outline:

-

Cell Treatment: Seed KRAS-mutant cancer cells (e.g., NCI-H358, SW620) in culture plates and allow them to adhere. Treat the cells with various concentrations of the SOS1 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against SOS1 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. This data can be used to determine the DC50 (concentration for 50% degradation).

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

These assays measure the effect of the SOS1 agonist or PROTAC on the proliferation and viability of cancer cells.

-

Principle:

-

MTT: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

CellTiter-Glo: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Protocol Outline (MTT):

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of SOS1 agonists or PROTACs in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol Outline:

-

Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H358) into the flank of immunocompromised mice.

-

Monitor tumor growth. When tumors reach a certain volume, randomize the mice into treatment and vehicle control groups.

-

Administer the SOS1 agonist/PROTAC or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target degradation and pathway modulation).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

-

Future Perspectives and Conclusion

The investigation into the anti-cancer potential of SOS1 agonists is still in its early stages, with much of the focus currently on the more advanced development of SOS1 inhibitors. However, the unique mechanism of "destructive overactivation" and the promising preclinical data from agonist-based PROTACs suggest that this is a therapeutic avenue worthy of further exploration.

Key future directions include:

-

A deeper investigation into the molecular mechanisms underlying the biphasic signaling response to SOS1 agonism.

-

The discovery and optimization of more potent and selective small molecule SOS1 agonists.

-

The further development and preclinical evaluation of agonist-based SOS1 PROTACs, including assessment of their pharmacokinetic and pharmacodynamic properties.

-

Exploration of combination therapies, where SOS1 agonists could be used to sensitize tumors to other targeted agents or immunotherapies.

References

The Structural Basis for SOS1 Activation by an Agonist: A Technical Guide

Introduction

Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1] It catalyzes the exchange of GDP for GTP on RAS, switching it from an inactive to an active state, thereby initiating downstream signaling cascades like the MAPK and PI3K pathways.[2][3][4] The canonical activation of SOS1 involves its recruitment to the plasma membrane by the adaptor protein GRB2 following the stimulation of receptor tyrosine kinases (RTKs).[2][5][6] Given the frequent mutation of RAS in human cancers, modulating SOS1 activity has emerged as a significant therapeutic strategy.[7] While much focus has been on inhibitors, small molecule agonists that activate SOS1 provide unique tools to study RAS signaling dynamics and present novel therapeutic possibilities.[8][9]

This technical guide delves into the structural and molecular mechanisms underpinning the activation of SOS1 by small molecule agonists. It provides a comprehensive overview of the binding interactions, conformational changes, and the experimental methodologies used to elucidate these processes, tailored for researchers, scientists, and drug development professionals.

Mechanism of Agonist-Mediated SOS1 Activation

SOS1 is a large, multi-domain protein. Its catalytic activity resides primarily within the CDC25 domain.[10][11] The protein is also characterized by an allosteric RAS binding site on its REM (Ras Exchanger Motif) domain, which, when occupied by RAS-GTP, significantly enhances its catalytic activity in a positive feedback loop.[10]

Small molecule agonists have been discovered that bind to a distinct hydrophobic pocket on the CDC25 domain of SOS1, adjacent to the Switch II region of RAS at the catalytic site.[8] Unlike the natural allosteric activation, these compounds do not require the allosteric RAS binding site to be occupied.[8] The binding of an agonist to this pocket is thought to stabilize an active conformation of SOS1, thereby increasing the rate of nucleotide exchange on RAS.[8] This leads to an increase in cellular RAS-GTP levels, which can paradoxically trigger a biphasic response in downstream pathways, such as ERK phosphorylation. At low agonist concentrations, ERK signaling is activated, but at higher concentrations, a negative feedback loop is induced where activated ERK phosphorylates SOS1, inhibiting its interaction with GRB2 and dampening the signal.[2][12]

Quantitative Data on SOS1 Modulators

The following tables summarize key quantitative data for compounds targeting SOS1. While the primary focus is on agonists, data for well-characterized inhibitors are included for comparative context, as detailed quantitative kinetic data for agonists are less prevalent in the public literature.

Table 1: Binding Affinity and Kinetic Parameters of SOS1 Modulators

| Compound | Type | Target | Assay Method | K D | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| BAY-293 | Inhibitor | SOS1 (aa 564-1049) | SPR | 1.9 nM | 1.1 x 10⁶ | 2.1 x 10⁻³ | [13] |

| MRTX0902 | Inhibitor | SOS1 | Biochemical | Kᵢ = 2.1 nM | Not Reported | Not Reported |[7] |

Data presented for inhibitors provides a benchmark for the binding affinities achievable at the SOS1 catalytic site.

Table 2: Inhibitory/Activating Concentrations of SOS1 Modulators

| Compound | Type | Target Interaction | Assay Method | IC₅₀ | Reference |

|---|---|---|---|---|---|

| MRTX0902 | Inhibitor | SOS1:KRAS WT PPI | Biochemical | 13.8 nM | [7] |

| MRTX0902 | Inhibitor | SOS1:KRAS G12D PPI | Biochemical | 16.6 nM | [7] |

| MRTX0902 | Inhibitor | SOS1:KRAS G12C PPI | Biochemical | 30.7 nM | [7] |

| Agonist-1 | Agonist | SOS1-mediated nucleotide exchange | Biochemical | Not Applicable |[8][14] |

PPI: Protein-Protein Interaction. Agonists increase the rate of reaction and do not have a traditional IC₅₀ value.

Visualizing SOS1 Activation and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling events in SOS1 activation.

Caption: Canonical and agonist-induced SOS1 signaling pathway.

Caption: Mechanism of SOS1 activation by a small molecule agonist.

Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[15][16][17]

-

Objective: To determine the association rate (kₒₙ), dissociation rate (kₒff), and equilibrium dissociation constant (K₋) of an agonist binding to SOS1.

-

Protocol Outline:

-

Immobilization of Ligand: The SOS1 protein (e.g., the catalytic fragment aa 564-1049) is covalently immobilized onto the surface of a sensor chip (e.g., a Biacore CM5 chip).[13]

-

Analyte Preparation: The small molecule agonist is prepared in a series of increasing concentrations in a suitable running buffer.

-

Binding Measurement: The running buffer is flowed continuously over the chip surface to establish a stable baseline. The agonist solutions are then injected sequentially over the surface. Binding of the agonist to the immobilized SOS1 causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[18]

-

Kinetics Analysis: A single-cycle kinetics approach is often used, where increasing concentrations of the analyte are injected sequentially without regeneration steps in between.[13]

-

Data Fitting: The resulting sensorgram data is fitted to a suitable binding model, such as a 1:1 kinetic binding model, to calculate the kₒₙ, kₒff, and K₋ values.[13]

-

X-ray Crystallography for Structural Determination

This technique provides high-resolution structural information of the SOS1-agonist complex.

-

Objective: To determine the three-dimensional structure of an agonist bound to the SOS1 catalytic domain.

-

Protocol Outline:

-

Protein Expression and Purification: A construct of the human SOS1 protein, often the catalytic domain (SOS1cat) or a slightly larger fragment (e.g., SOS1SB), is expressed (e.g., in E. coli) and purified to high homogeneity.[19][20]

-

Complex Formation: The purified SOS1 protein is incubated with a molar excess of the agonist to ensure saturation of the binding site. For some structures, KRAS may also be included to form a ternary complex.[8]

-

Crystallization: The SOS1-agonist complex is subjected to extensive crystallization screening using vapor diffusion methods (hanging or sitting drops) with various precipitants, buffers, and additives.[21][22]

-

Data Collection: Crystals are cryo-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.[21]

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known SOS1 structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates of the complex.[22]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the structure of large protein complexes in a near-native state.

-

Objective: To visualize the overall architecture of the SOS1-RAS complex in the presence of an agonist.

-

Protocol Outline:

-

Sample Preparation: The purified SOS1-agonist or SOS1-RAS-agonist complex is prepared at an optimal concentration (typically 0.5-5 mg/mL) in a low-salt buffer, avoiding high concentrations of glycerol.[23][24] The sample should be stable and monodisperse.[25]

-

Grid Preparation and Vitrification: A small volume (e.g., 3-4 µL) of the sample is applied to a glow-discharged EM grid.[26] The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane, embedding the protein complexes in a layer of vitreous (non-crystalline) ice.[26]

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector, collecting thousands of movies of the particle projections.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into 2D averages, and then used to reconstruct a 3D map of the complex.[27]

-

Model Building: An atomic model is built into the resulting 3D density map and refined.

-

Guanine Nucleotide Exchange Factor (GEF) Assay

This biochemical assay directly measures the catalytic activity of SOS1.

-

Objective: To quantify the effect of an agonist on the rate of SOS1-catalyzed nucleotide exchange on RAS.

-

Protocol Outline:

-

Reagent Preparation: Recombinant RAS protein is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).[28] Recombinant SOS1cat, the agonist compound, and a large excess of non-fluorescent GTP are also prepared.

-

Reaction Initiation: The reaction is initiated by mixing the GDP-loaded RAS, SOS1, and the agonist in a microplate well. The exchange reaction is started by the addition of excess GTP.[29]

-

Fluorescence Monitoring: As SOS1 catalyzes the exchange of the fluorescent GDP for non-fluorescent GTP, the fluorescence signal decreases over time. This decrease is monitored using a plate reader.[28]

-

Data Analysis: The initial rate of the reaction is calculated from the slope of the fluorescence decay curve. The activity in the presence of the agonist is compared to the basal activity of SOS1 alone to determine the fold-activation.

-

References

- 1. SOS1 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | SOS1-mediated nucleotide exchange of RAS (EGF:EGFR:SHC1:GRB2:SOS1) [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | SOS1-mediated nucleotide exchange of RAS (EGF:EGFR:GRB2:SOS1) [reactome.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. rcsb.org [rcsb.org]

- 20. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. How to prepare samples for SOS [esrf.fr]

- 24. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 25. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]

- 26. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. bpsbioscience.com [bpsbioscience.com]

The Advent of SOS1 Agonists in Oncology: A Technical Deep Dive into Agonist-Based PROTACs

An emerging and innovative strategy in the fight against KRAS-mutant cancers is the targeting of Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) pivotal for RAS activation. While much of the focus has been on SOS1 inhibitors, a novel therapeutic modality, the SOS1 agonist-based Proteolysis Targeting Chimera (PROTAC), is gaining traction. This technical guide provides an in-depth overview of the early-stage research on this new class of oncology therapeutics, with a focus on the first-in-class compound, referred to in seminal research as compound 9d.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, preclinical data, and detailed experimental protocols associated with agonist-based SOS1 PROTACs.

Core Concept: From Agonism to Degradation

SOS1 plays a critical role in the RAS signaling pathway by facilitating the exchange of GDP for GTP on RAS proteins, thereby switching them to their active state.[1] In many cancers, this pathway is hyperactivated due to mutations in RAS.[1] The central paradox of a SOS1 agonist-based therapy is the use of a molecule that promotes SOS1 activity to ultimately inhibit RAS signaling.

The resolution to this paradox lies in the PROTAC technology. An agonist-based SOS1 PROTAC is a bifunctional molecule. One end is a SOS1 agonist that binds to the SOS1 protein. The other end is a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[2][3] By bringing SOS1 and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the SOS1 protein.[3] This targeted degradation of SOS1 removes a key activator of the RAS pathway, leading to a potent anti-cancer effect in KRAS-driven cancer cells.

The pioneering work in this area led to the development of compound 9d, a first-in-class SOS1 PROTAC that connects a VHL ligand to a SOS1 agonist. This molecule has demonstrated the ability to induce SOS1 degradation in various KRAS-driven cancer cells and has shown promising antitumor activity in preclinical models.

Quantitative Preclinical Data of an Agonist-Based SOS1 PROTAC (Compound 9d)

The preclinical efficacy of the agonist-based SOS1 PROTAC, compound 9d, has been evaluated in a panel of human cancer cell lines with various KRAS mutations. The key quantitative data from these early-stage studies are summarized below.

| Cell Line | KRAS Mutation | Proliferation IC50 (µM) | SOS1 Degradation (DC50, nM) | SOS1 Degradation at 1 µM (%) |

| NCI-H358 | G12C | 0.525 | 98.4 | 92.5 |

| MIA PaCa-2 | G12C | 0.218 | Not Reported | >90% (at 2 µM) |

| AsPC-1 | G12D | 0.307 | Not Reported | >90% (at 2 µM) |

| SK-LU-1 | G12S | 0.115 | Not Reported | >90% (at 2 µM) |

| SW620 | G12V | 0.199 | Not Reported | >90% (at 2 µM) |

| A549 | G12S | 0.232 | Not Reported | >90% (at 2 µM) |

Data compiled from multiple sources.

In a xenograft mouse model using NCI-H358 human lung cancer cells, intraperitoneal administration of compound 9d at 10 mg/kg and 20 mg/kg daily for 21 days resulted in tumor growth inhibition of 72.5% and 86.1%, respectively, with a good safety profile.

Signaling Pathways and Mechanisms of Action

The mechanism of action of an agonist-based SOS1 PROTAC involves a sophisticated interplay of protein-protein interactions and the cellular degradation machinery.

SOS1-RAS Signaling Pathway

Caption: The SOS1-RAS signaling cascade.

Mechanism of Agonist-Based SOS1 PROTAC

Caption: Mechanism of action of an agonist-based SOS1 PROTAC.

Key Experimental Protocols

This section provides an overview of the methodologies used in the early-stage research of agonist-based SOS1 PROTACs.

SOS1 Protein Degradation Assay (Western Blot)

This assay is used to quantify the reduction in SOS1 protein levels following treatment with the PROTAC.

-

Cell Lines: NCI-H358, MIA PaCa-2, AsPC-1, SK-LU-1, SW620, A549, and other KRAS-mutant cancer cell lines.

-

Treatment: Cells are seeded and treated with varying concentrations of the SOS1 PROTAC (e.g., 0-2500 nM) for a specified duration (e.g., 24 hours). A DMSO control is included.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for SOS1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The level of SOS1 is normalized to the loading control. The half-maximal degradation concentration (DC50) is calculated.

Cell Proliferation Assay (3D Spheroid Model)

This assay assesses the anti-proliferative activity of the SOS1 PROTAC in a more physiologically relevant three-dimensional cell culture model.

-

Cell Lines: A panel of KRAS-mutant cancer cell lines.

-

Spheroid Formation: Cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.

-

Compound Treatment: Once spheroids are formed, they are treated with a range of concentrations of the SOS1 PROTAC for an extended period (e.g., 7 days).

-

Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) which measures ATP levels.

-

Data Analysis: The luminescence signal is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy and safety of the SOS1 PROTAC in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 NCI-H358 cells) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The SOS1 PROTAC is administered (e.g., daily intraperitoneal injections of 10 or 20 mg/kg). The vehicle is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Efficacy Endpoint: The study continues for a predetermined period (e.g., 21 days), and the tumor growth inhibition (TGI) is calculated.

-

Safety Assessment: Animal body weight and general health are monitored throughout the study.

Experimental Workflow

Caption: Preclinical evaluation workflow for a SOS1 agonist-based PROTAC.

Conclusion and Future Directions

The development of agonist-based SOS1 PROTACs represents a paradigm shift in targeting the RAS signaling pathway. By harnessing the cell's own protein disposal system, these molecules can achieve potent and sustained inhibition of a key oncogenic driver. The early-stage research on compounds like 9d has provided a strong proof of concept for this therapeutic strategy.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, exploring their efficacy in a broader range of KRAS-mutant and other RAS-driven cancers, and investigating potential mechanisms of resistance. As this innovative approach progresses, it holds the promise of delivering a new class of effective therapies for patients with cancers that have historically been challenging to treat.

References

Cellular Targets of SOS1 Agonist-1 Beyond RAS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the cellular targets of the benzimidazole-derived compound, SOS1 agonist-1, with a specific focus on its effects beyond the canonical RAS signaling pathway. While developed as a potent activator of the SOS1-RAS-MAPK axis, subsequent investigations have revealed that its cellular activity is more complex, notably impacting the PI3K/AKT pathway through mechanisms independent of its on-target SOS1 engagement. This document consolidates the available quantitative data, outlines detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to this compound

This compound (also referred to as compound 79 in foundational literature) is a member of a series of benzimidazole-derived small molecules designed to activate the guanine (B1146940) nucleotide exchange factor (GEF) activity of Son of sevenless homolog 1 (SOS1).[1] By binding to a hydrophobic pocket on SOS1, these agonists enhance the exchange of GDP for GTP on RAS proteins, leading to the activation of downstream signaling cascades, primarily the MAPK/ERK pathway.[1] The intended mechanism involves a hyper-activation of RAS signaling, which can be cytotoxic to certain cancer cells. However, understanding the full spectrum of cellular targets, including those independent of RAS, is critical for its therapeutic development and for interpreting its biological effects.

On-Target Activity: The SOS1-RAS-MAPK Axis

To establish a baseline for understanding "beyond RAS" effects, it is essential to first quantify the primary, on-target activity of this compound and its potent analogs. These compounds bind to SOS1 with high affinity and effectively promote nucleotide exchange on RAS, leading to a characteristic biphasic modulation of ERK phosphorylation in cells.[1]

Quantitative On-Target Activity

The following table summarizes the key in vitro and cellular on-target activities of this compound and its closely related, highly potent analog, compound 83, as reported by Hodges et al. (2018).

| Parameter | Compound | Value | Assay Type | Description | Reference |

| SOS1 Binding Affinity (KD) | Compound 83 | 21 nM | Surface Plasmon Resonance (SPR) | Measures direct binding affinity to purified SOS1 protein. | [1] |

| SOS1 Activation (EC50) | Compound 83 | 0.17 µM | In Vitro Nucleotide Exchange | Measures the concentration required for 50% maximal activation of SOS1-mediated GDP-to-GTP exchange on KRAS. | [1] |

| Cellular RAS Activation | Compound 83 | Peak at ~1 µM | RAS-GTP Pulldown | Measures the increase in active, GTP-bound RAS in HeLa cells after a 10-minute treatment. | |

| Cellular pERK Modulation | Compound 83 | Biphasic, Peak at ~1 µM | In-Cell Western | Measures phosphorylation of ERK1/2 in HeLa cells, showing an increase at lower concentrations and a decrease at higher concentrations due to negative feedback. |

Signaling Pathway Diagram: On-Target Action

The diagram below illustrates the canonical signaling pathway activated by this compound.

Caption: On-target signaling pathway of this compound.

Beyond RAS: Modulation of the PI3K/AKT Signaling Pathway

Key research has demonstrated that SOS1 agonists, including the benzimidazole (B57391) series, induce a dose-dependent inhibition of AKT phosphorylation at serine 473 (pAKTS473). This effect is notable because it runs counter to the general pro-survival signaling typically associated with RAS activation and occurs concurrently with the modulation of the MAPK pathway.

Evidence for a RAS-Independent Mechanism

Investigations by Little et al. (2019) using multiple chemically distinct SOS1 agonists and CRISPR/Cas9-mediated SOS1 knockout cells have provided strong evidence that the inhibition of pAKT is not a downstream consequence of on-target SOS1-RAS activation. The key findings are:

-

Independence from MAPK Signaling: Inhibition of the MEK/ERK pathway did not prevent the SOS1 agonist-induced decrease in pAKT, indicating the effect is not mediated by MAPK pathway feedback.

-

Persistence in SOS1 Knockout Cells: The inhibitory effect on pAKT persisted in cells lacking the SOS1 protein, directly demonstrating that the effect is independent of the drug's primary target, SOS1.

-

Lack of Effect by PI3K Inhibition on MAPK: Direct inhibition of PI3K (which robustly decreases pAKT) did not replicate the biphasic pERK modulation seen with SOS1 agonists, confirming the two pathways are modulated by independent mechanisms.

These findings strongly suggest that one or more off-target proteins are responsible for the observed inhibition of the PI3K/AKT pathway.

Quantitative Data on PI3K/AKT Pathway Modulation

The following table summarizes the quantitative effects of a representative indole-based SOS1 agonist (Compound 1 from Little et al.) on the PI3K/AKT pathway. This compound is structurally different from this compound but elicits the same dual modulation of MAPK and PI3K pathways.

| Parameter | Compound | Value | Cell Line | Assay Type | Description | Reference |

| pAKTS473 Inhibition (IC50) | Indole Agonist 1 | ~3-10 µM | HeLa | Western Blot | Measures the concentration for 50% inhibition of AKT phosphorylation at Ser473 after a 30-minute treatment. | |

| pAKTS473 Inhibition in SOS1 KO cells | Indole Agonist 1 | Inhibition observed | HeLa SOS1 KO | Western Blot | Demonstrates that the compound still inhibits pAKT even in the absence of its primary target, SOS1. |

Signaling Pathway Diagram: Independent On-Target and Off-Target Actions

This diagram illustrates the dual and independent signaling effects of SOS1 agonists.

Caption: Dual signaling impact of SOS1 agonists.

Experimental Protocols

This section provides detailed methodologies for the key assays used to characterize the on-target and "beyond RAS" effects of this compound and its analogs.

RAS-GTP Pulldown Assay

This protocol is adapted from Hodges et al. (2018) to measure the levels of active, GTP-bound RAS in cells.

Objective: To quantify the change in RAS-GTP levels upon compound treatment.

Workflow Diagram:

Caption: Workflow for the RAS-GTP pulldown assay.

Methodology:

-

Cell Culture: Plate HeLa cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

-

Compound Treatment: Treat cells with the desired concentrations of this compound (or vehicle control) for 10 minutes at 37 °C.

-

Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold Mg2+ Lysis/Wash Buffer containing protease inhibitors. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4 °C.

-